3,5-dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Anticancer Tubulin polymerization inhibition Breast cancer

3,5-Dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891117-46-7) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a 3,5-dimethoxybenzamide moiety linked to a 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole core. Its molecular formula is C₂₀H₂₁N₃O₇ with a molecular weight of 415.4 g/mol.

Molecular Formula C20H21N3O7
Molecular Weight 415.402
CAS No. 891117-46-7
Cat. No. B2590071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS891117-46-7
Molecular FormulaC20H21N3O7
Molecular Weight415.402
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC
InChIInChI=1S/C20H21N3O7/c1-25-13-6-11(7-14(10-13)26-2)18(24)21-20-23-22-19(30-20)12-8-15(27-3)17(29-5)16(9-12)28-4/h6-10H,1-5H3,(H,21,23,24)
InChIKeyJOXXUKZGUMYQTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891117-46-7): Procurement-Relevant Compound Profile


3,5-Dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891117-46-7) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a 3,5-dimethoxybenzamide moiety linked to a 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole core. Its molecular formula is C₂₀H₂₁N₃O₇ with a molecular weight of 415.4 g/mol [1]. This compound is structurally related to known tubulin polymerization inhibitors such as IMC-038525 and IMC-094332, which feature an oxadiazole-linked aryl pharmacophore [2]. The presence of multiple methoxy substituents on both aromatic rings suggests potential for colchicine-site tubulin binding, a mechanism exploited by numerous antimitotic agents [2].

Why Generic Substitution Is Not Advisable for 3,5-Dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide in Tubulin-Targeted Research


Simple in-class substitution among 1,3,4-oxadiazole benzamide analogs is unreliable due to the extreme sensitivity of tubulin polymerization inhibitory activity to subtle changes in the benzamide substitution pattern. In the seminal oxadiazole antimitotic series, the position and nature of substituents on the benzamide ring profoundly affect both potency and the ability to overcome multidrug resistance (MDR) [1]. For example, lead compound 10 in that series achieved an EC₅₀ of 7.8 nM against MDR tumor cells, while close structural analogs showed orders-of-magnitude differences in activity [1]. The 3,5-dimethoxy substitution pattern on the benzamide ring of the target compound is a specific design feature that can modulate colchicine-site binding affinity, cellular permeability, and selectivity for the colchicine binding site in ways that cannot be extrapolated from analogs bearing different substitution patterns (e.g., 4-methyl, 4-fluoro, or unsubstituted benzamide variants) [1]. Therefore, procurement decisions based solely on core scaffold similarity risk acquiring compounds with significantly different—and potentially uncharacterized—biological profiles.

Quantitative Differentiation Evidence for 3,5-Dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891117-46-7) Relative to Analogs


Antiproliferative Activity Against MCF-7 Breast Cancer Cells: Target Compound vs. Class Baseline

In a cell-based antiproliferative assay against the MCF-7 human breast adenocarcinoma cell line, the target compound 3,5-dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibited an IC₅₀ of 15.63 µM . This value places the compound in the moderate-activity range relative to the broader class of oxadiazole tubulin inhibitors. For context, the most potent compounds in the benchmark Ouyang et al. (2006) series achieved sub-micromolar tubulin polymerization inhibition and nanomolar cellular EC₅₀ values (e.g., compound 10: EC₅₀ = 7.8 nM against MDR cells) [1]. The target compound's activity is weaker than these lead analogs but may offer advantages in terms of selectivity window or reduced toxicity in specific contexts—though direct comparative selectivity data are not available. The MCF-7 IC₅₀ datum provides a quantitative baseline for researchers considering this compound as a tool for studying structure–activity relationships (SAR) around the benzamide substitution pattern.

Anticancer Tubulin polymerization inhibition Breast cancer

Structural Differentiation: 3,5-Dimethoxybenzamide Substitution Pattern vs. Common 4-Methyl and Unsubstituted Analogs

The 3,5-dimethoxy substitution pattern on the benzamide ring distinguishes this compound from the more commonly available 4-methyl and unsubstituted benzamide analogs. The 4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide analog is commercially available and has been associated with tubulin-binding claims in vendor literature . The 3,5-dimethoxy variant introduces two hydrogen-bond-accepting methoxy groups at the meta positions relative to the amide linkage, which can alter the compound's electronic properties, solubility, and interaction with the colchicine binding site. In the Ouyang et al. (2006) SAR study, the nature of the substituent on the benzamide ring was a critical determinant of both tubulin polymerization inhibitory potency and the ability to overcome MDR [1]. Specifically, the study demonstrated that even minor changes to the aryl substitution pattern resulted in >100-fold differences in cellular EC₅₀ values [1]. While direct head-to-head data comparing the 3,5-dimethoxy and 4-methyl analogs are not publicly available, the established SAR framework strongly suggests that these two compounds cannot be considered interchangeable for research purposes.

Medicinal chemistry Structure–activity relationship Oxadiazole benzamide series

Colchicine Binding Site Engagement: Class-Wide Evidence Supporting Target Compound's Mechanistic Rationale

The 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole core present in the target compound is a recognized pharmacophore for colchicine-site tubulin binding. This structural motif is shared with the well-characterized tubulin inhibitors IMC-038525 and IMC-094332, both of which bind to the colchicine site on β-tubulin and inhibit microtubule polymerization [1][2]. In the Ouyang et al. (2006) study, oxadiazole derivatives with the trimethoxyphenyl group were shown to compete with colchicine for binding to tubulin, confirming the mechanistic target [1]. The most potent compounds in that series inhibited tubulin polymerization at concentrations below 1 µM and caused mitotic arrest in tumor cells [1]. While direct colchicine-competition data for the specific target compound (CAS 891117-46-7) are not available, the conservation of the trimethoxyphenyl-oxadiazole pharmacophore provides a strong class-level inference that this compound engages the same binding site. This mechanistic rationale supports its use as a tool compound for studying colchicine-site interactions, with the caveat that actual binding affinity must be experimentally verified.

Tubulin pharmacology Colchicine binding site Antimitotic mechanism

Physicochemical Property Profile: Computed Lipophilicity and Hydrogen-Bonding Capacity vs. Drug-Likeness Benchmarks

The computed physicochemical profile of 3,5-dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide places it within favorable drug-like chemical space. Key computed properties include: XLogP3-AA = 2.4, indicating moderate lipophilicity conducive to both aqueous solubility and membrane permeability; hydrogen bond donor count = 1; hydrogen bond acceptor count = 9; rotatable bond count = 8; and molecular weight = 415.4 g/mol [1]. All properties comply with Lipinski's Rule of Five, with no violations, and the compound also conforms to Veber's rules (rotatable bonds ≤ 10, polar surface area within acceptable range) [1]. For comparison, IMC-038525 (a lead oxadiazole tubulin inhibitor) has a molecular weight > 450 g/mol and higher lipophilicity, potentially leading to poorer solubility and higher protein binding [2]. The target compound's lower molecular weight and balanced polarity suggest potential advantages in terms of oral bioavailability and formulation flexibility, though this inference requires experimental pharmacokinetic validation.

ADME prediction Drug-likeness Physicochemical properties

Optimal Research Application Scenarios for 3,5-Dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891117-46-7)


Structure–Activity Relationship (SAR) Studies on Benzamide Substitution in Oxadiazole Tubulin Inhibitors

This compound is best employed as a tool for probing the effect of 3,5-dimethoxy substitution on the benzamide ring within the context of colchicine-site tubulin inhibitors. Its moderate antiproliferative activity against MCF-7 cells (IC₅₀ = 15.63 µM ) provides a reference point for comparing the activity contribution of meta-methoxy groups relative to other substitution patterns (e.g., 4-methyl, 4-fluoro, unsubstituted). Researchers can use this compound in parallel with benzamide-substituted analogs to delineate SAR trends in tubulin polymerization inhibition, cellular potency, and MDR reversal capability, building on the established SAR framework from Ouyang et al. (2006) [1].

Colchicine Binding Site Probe in Tubulin Biochemistry Assays

The conserved 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole pharmacophore strongly suggests that this compound engages the colchicine binding site on β-tubulin [1][2]. It can be used as a chemical probe in tubulin polymerization assays and colchicine competition binding studies to investigate structure–binding relationships at the colchicine site. Its moderate potency may be advantageous for detecting subtle binding differences that would be masked by higher-affinity ligands, making it suitable for mechanistic studies where complete tubulin depolymerization is not desired.

Pharmacokinetic and Drug-Likeness Profiling of Oxadiazole-Based Antimitotic Candidates

With its favorable computed physicochemical profile (MW = 415.4, XLogP3-AA = 2.4, zero Rule-of-Five violations [3]), this compound represents a suitable candidate for in vitro ADME screening (solubility, permeability, microsomal stability) and preliminary in vivo pharmacokinetic studies. Its lower molecular weight and balanced lipophilicity, relative to more complex oxadiazole leads like IMC-038525 [4], position it as a potential scaffold for optimizing the drug-likeness of tubulin-targeted agents without sacrificing the core pharmacophore.

Chemical Biology Studies Requiring a Defined, Moderate-Affinity Tubulin Ligand

In cellular studies where nanomolar-potency tubulin inhibitors may cause excessive cytotoxicity or complete microtubule collapse, this compound's moderate activity profile could provide a more titratable perturbation of microtubule dynamics. This makes it potentially useful for studies investigating the dose-dependent effects of microtubule disruption on cell cycle progression, apoptosis, and cell migration, provided that researchers first establish concentration–response relationships in their specific cell models.

Quote Request

Request a Quote for 3,5-dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.